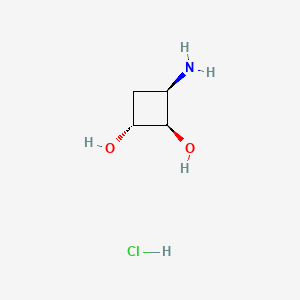
rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride: is a chiral compound with significant interest in various scientific fields. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is known for its unique structural features, including a cyclobutane ring with amino and hydroxyl groups, making it a valuable building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or ring-closing metathesis.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For example, hydroxylation can be achieved using osmium tetroxide, while the amino group can be introduced via reductive amination.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides, esters, or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereochemistry in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for designing enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
- rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride
- rac-(1R,2R,3R)-3-(aminooxy)cyclopentane-1,2-diol hydrochloride
- rac-(1R,2R,3R)-3-(aminooxy)cyclohexane-1,2-diol hydrochloride
Uniqueness: rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity. Additionally, its specific functional groups allow for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Propriétés
Formule moléculaire |
C4H10ClNO2 |
|---|---|
Poids moléculaire |
139.58 g/mol |
Nom IUPAC |
(1R,2R,3R)-3-aminocyclobutane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c5-2-1-3(6)4(2)7;/h2-4,6-7H,1,5H2;1H/t2-,3-,4-;/m1./s1 |
Clé InChI |
XZWCAWNJBCRZIU-WPFDICAFSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]1O)O)N.Cl |
SMILES canonique |
C1C(C(C1O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea](/img/structure/B13460096.png)
![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
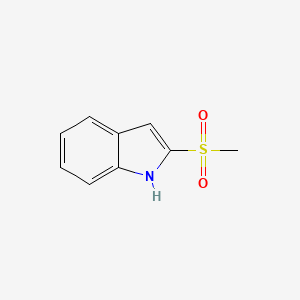
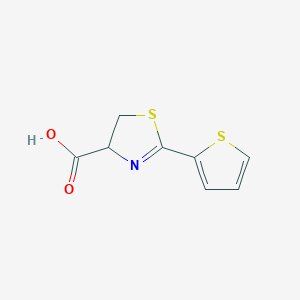
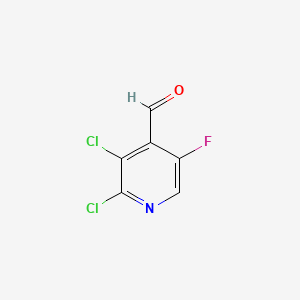
![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13460120.png)
![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)
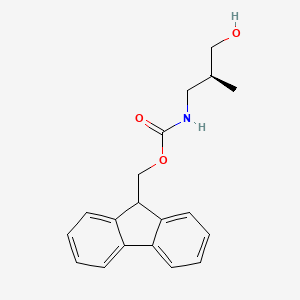
![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)
![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)
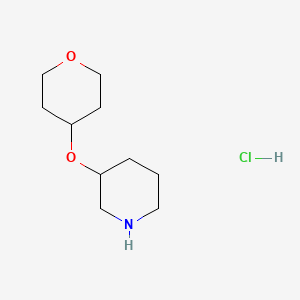
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)
